RAM2061
Description
Properties
Molecular Formula |
C16H25N3Na4O6P2 |
|---|---|
Molecular Weight |
509.2976 |
IUPAC Name |
Sodium (E)-(1-(1-(4,8-dimethylnona-3,7-dien-1-yl)-1H-1,2,3-triazol-4-yl)propane-2,2-diyl)bis(phosphonate) |
InChI |
InChI=1S/C16H29N3O6P2.4Na/c1-13(2)7-5-8-14(3)9-6-10-19-12-15(17-18-19)11-16(4,26(20,21)22)27(23,24)25;;;;/h7,9,12H,5-6,8,10-11H2,1-4H3,(H2,20,21,22)(H2,23,24,25);;;;/q;4*+1/p-4/b14-9+;;;; |
InChI Key |
YBGYJINSIKVFSV-GPZOHOMCSA-J |
SMILES |
CC(P([O-])([O-])=O)(P([O-])([O-])=O)CC1=CN(CC/C=C(C)/CC/C=C(C)/C)N=N1.[Na+].[Na+].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RAM2061; RAM-2061; RAM 2061 |
Origin of Product |
United States |
Comparison with Similar Compounds
RAM2061 vs. VSW1198 (GGDPS Inhibitors)
Both this compound and VSW1198 are GGDPS inhibitors, but this compound exhibits distinct advantages in potency, pharmacokinetics, and therapeutic scope.
Table 1: Comparative Analysis of this compound and VSW1198
Key Findings:
- This compound induces concentration-dependent apoptosis in PDAC and MM cells by upregulating UPR markers (ATF4, IRE1α) and caspase activation, whereas VSW1198's effects are less characterized .
- This compound uniquely disrupts mucin trafficking (e.g., MUC1) in PDAC, contributing to ER stress and chemosensitization .
- In MM models, this compound synergizes with PIs like bortezomib, reducing tumor volume by 200 mm³ (p < 0.001) and extending survival (p = 0.003), while VSW1198 lacks comparable combination data .
This compound vs. Proteasome Inhibitors (PIs: Bortezomib, Carfilzomib)
Though PIs and this compound target distinct pathways, their combination highlights this compound's complementary mechanism.
Table 2: this compound and PIs in MM Therapy
Key Findings:
Preparation Methods
Huisgen 1,3-Dipolar Cycloaddition for Triazole Core Formation
The synthesis begins with a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between geranyl azide (8 ) and propargyl alcohol (10 ) (Scheme 1). This reaction proceeds under mild conditions (room temperature, 24 hours) in a tetrahydrofuran (THF)/water mixture, yielding the triazole alcohol 11 as a ~3:1 mixture of E/Z olefin isomers due to partial-sigmatropic rearrangement of the allylic azide. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), achieving a 78% yield.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Geranyl azide (8 ) + Propargyl alcohol (10 ), CuSO<sub>4</sub>·5H<sub>2</sub>O, sodium ascorbate, THF/H<sub>2</sub>O | Triazole alcohol 11 | 78% |
Bromination and Nitrile Formation
Triazole alcohol 11 is treated with phosphorus tribromide (PBr<sub>3</sub>) in dichloromethane (DCM) at 0°C to form the corresponding bromide 12 . Without isolation, 12 undergoes nucleophilic substitution with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C for 6 hours, yielding nitrile 13 (92% yield).
Bisphosphonate Ester Synthesis
Nitrile 13 reacts with diethyl phosphite [(EtO)<sub>2</sub>PHO] in the presence of zinc chloride (ZnCl<sub>2</sub>) at 120°C for 24 hours, forming the amino bisphosphonate ester 14 (65% yield). Hydrolysis of 14 using concentrated hydrochloric acid (HCl) at reflux for 48 hours produces this compound (15 ) as a white solid (89% yield, purity ≥95% by HPLC).
Structural Characterization and Optimization
Olefin Isomer Separation
Chromatographic separation of E/Z isomers at the nitrile stage (13 ) is critical for biological activity. Using reverse-phase HPLC (C18 column, acetonitrile/water gradient), the major E-isomer (16 ) and minor Z-isomer (18 ) are isolated. NMR analysis confirms stereochemistry:
Homologation for Enhanced Potency
Homogeranyl and homonerol analogs are synthesized via elongation of the isoprenoid chain. For example, homogeraniol (22 ) undergoes bromination (PBr<sub>3</sub>) and azidation (NaN<sub>3</sub>) to yield azide 24 , which participates in CuAAC to form homologated triazole 25 . Subsequent bisphosphonation generates this compound analogs with improved enzyme affinity.
Analytical Validation
Purity and Stability
This compound exhibits ≥95% purity by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile). Stability studies in plasma (37°C, 24 hours) show >93% protein binding, with no degradation observed.
High-Resolution Mass Spectrometry (HRMS)
HRMS (APCI, negative mode) confirms the molecular formula:
-
Observed : m/z 629.4052 [M-H]<sup>−</sup>
-
Calculated : C<sub>38</sub>H<sub>61</sub>O<sub>3</sub>S<sub>2</sub> (629.4062).
Reaction Optimization Challenges
Key challenges include:
-
Olefin Isomerization : Mitigated by low-temperature azide synthesis and rapid purification.
-
Bisphosphonate Hydrolysis : Controlled via stoichiometric HCl addition to prevent over-acidification.
-
Scale-Up Limitations : Homologated analogs require multi-step sequences, reducing overall yield to 40–50%.
Comparative Synthesis Data
| Parameter | This compound | Homologated Analog 29 |
|---|---|---|
| Total Yield | 58% | 42% |
| Purity (HPLC) | ≥95% | ≥90% |
| Plasma Stability | >93% bound | >90% bound |
Q & A
Q. What is the primary mechanism of action of RAM2061 in inhibiting cancer cell proliferation?
this compound targets geranylgeranyl diphosphate synthase (GGDPS), a key enzyme in the mevalonate pathway responsible for protein geranylgeranylation. By inhibiting GGDPS, this compound reduces intracellular GGPP levels, disrupting the prenylation of small GTPases like Rap1a, which are critical for cancer cell survival and proliferation. Immunoblot analyses demonstrate concentration-dependent accumulation of unmodified Rap1a in pancreatic ductal adenocarcinoma (PDAC) cell lines, confirming target engagement .
Q. Which experimental models are most suitable for initial evaluation of this compound's efficacy?
Human and murine PDAC cell lines are standard models for in vitro studies, as they allow quantification of geranylgeranylation inhibition via immunoblotting (e.g., unmodified Rap1a levels) and measurement of FPP/GGPP ratio changes using LC-MS. For in vivo efficacy, murine xenograft models of PDAC or multiple myeloma are recommended, with plasma and tissue pharmacokinetics (e.g., liver, bone marrow) monitored via HPLC to assess drug exposure and toxicity .
Q. What are the key pharmacokinetic parameters to consider when designing in vivo studies with this compound?
this compound exhibits a prolonged half-life and metabolic stability in murine models. Key parameters include:
- Maximum Tolerated Dose (MTD): 0.5 mg/kg (single dose) due to dose-limiting hepatotoxicity.
- Tissue Distribution: High liver uptake (risk of toxicity) but sufficient bone marrow exposure for hematologic malignancies.
- Metabolic Stability: this compound remains >80% intact in hepatic microsomal assays after 60 minutes, supporting its sustained activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in geranylgeranylation inhibition data across different PDAC cell lines treated with this compound?
Variability in inhibition efficacy may stem from differences in GGDPS expression, intracellular FPP/GGPP flux, or compensatory pathways. To address this:
- Perform qRT-PCR or proteomics to quantify baseline GGDPS levels.
- Use isotopically labeled mevalonate precursors to track FPP/GGPP dynamics via mass spectrometry.
- Apply pathway enrichment analysis (e.g., KEGG) to identify resistance mechanisms in low-response cell lines .
Q. What methodological approaches optimize this compound dosing regimens to balance efficacy and hepatotoxicity in murine models?
- Fractionated Dosing: Split the MTD (0.5 mg/kg) into lower, frequent doses (e.g., 0.1 mg/kg every 24h) to reduce hepatic accumulation.
- Combination Therapy: Co-administer hepatoprotectants (e.g., N-acetylcysteine) or agents that enhance bone marrow targeting (e.g., albumin-bound formulations).
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use nonlinear mixed-effects modeling to correlate plasma concentrations with Rap1a prenylation status and liver enzyme biomarkers (ALT/AST) .
Q. How does this compound's tissue distribution profile influence its therapeutic potential in hematologic versus solid tumor malignancies?
this compound achieves higher bone marrow exposure (~50% of plasma levels) compared to solid tumors, making it more suitable for hematologic cancers like multiple myeloma. For solid tumors (e.g., PDAC), leverage nanoparticle delivery systems to improve tumor penetration or use local administration (e.g., intraductal infusion) to bypass systemic toxicity. Tissue-specific efficacy can be validated via comparative LC-MS quantification of GGPP levels in target versus off-target tissues .
Methodological Considerations
Q. What statistical frameworks are critical for analyzing dose-response relationships in this compound studies?
- ANOVA with Tukey’s Post Hoc Test: Compare multiple dose groups (e.g., 0.1–1.0 µM in vitro) for significance in Rap1a accumulation or apoptosis rates.
- Logistic Regression: Model binary outcomes (e.g., tumor regression yes/no) as a function of dose and exposure time.
- Survival Analysis (Kaplan-Meier): Assess in vivo therapeutic efficacy using progression-free survival endpoints .
Q. How can researchers integrate omics data to elucidate this compound's broader molecular impact beyond geranylgeranylation?
- Transcriptomics (RNA-seq): Identify dysregulated pathways (e.g., RAS/MAPK, Wnt/β-catenin) post-treatment.
- Metabolomics (LC-MS): Map changes in mevalonate pathway intermediates and downstream isoprenoids.
- Network Pharmacology: Construct protein-protein interaction networks to pinpoint synthetic lethal partners for combination therapy .
Data Interpretation and Contradictions
Q. How should researchers address conflicting results between in vitro and in vivo efficacy of this compound?
In vitro models may lack tumor microenvironment complexity (e.g., stromal interactions, hypoxia). Validate findings using 3D organoids or patient-derived xenografts (PDXs). Additionally, assess drug penetration barriers (e.g., extracellular matrix density) via mass spectrometry imaging .
Q. What steps ensure reproducibility when measuring FPP/GGPP levels in this compound-treated cells?
- Internal Standards: Use deuterated FPP/GGPP for LC-MS quantification.
- Normalization: Express data as ratios (FPP/GGPP) to account for cell-to-cell variability.
- Blinded Analysis: Mask treatment groups during data processing to reduce bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
